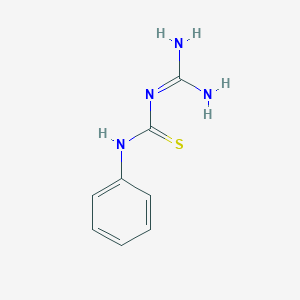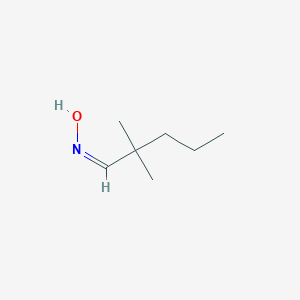
2,2-Dimethylvaleraldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylvaleraldehyde oxime is an organic compound with the molecular formula C7H15NO. It is derived from 2,2-Dimethylpentanal, a branched aldehyde, by the formation of an oxime group. Oximes are characterized by the presence of a C=N-OH functional group, which is formed by the reaction of aldehydes or ketones with hydroxylamine. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylvaleraldehyde oxime can be synthesized through the reaction of 2,2-Dimethylpentanal with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the oxime as a crystalline solid. The general reaction is as follows: [ \text{2,2-Dimethylpentanal} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where the aldehyde and hydroxylamine are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired oxime.
化学反应分析
Types of Reactions
2,2-Dimethylvaleraldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides can react with the oxime under basic conditions.
Major Products Formed
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
科学研究应用
2,2-Dimethylvaleraldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of other nitrogen-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a ligand in coordination chemistry.
作用机制
The mechanism by which 2,2-Dimethylvaleraldehyde oxime exerts its effects involves the interaction of the oxime group with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the oxime can undergo nucleophilic attack, leading to the formation of various derivatives that can interact with biological targets such as enzymes and receptors.
相似化合物的比较
Similar Compounds
2,2-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the oxime functional group.
2,2-Dimethylpentanal: The parent aldehyde from which the oxime is derived.
2,2-Dimethylpentanamine: The amine derivative obtained by the reduction of the oxime.
Uniqueness
2,2-Dimethylvaleraldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity and potential applications compared to its parent aldehyde and other derivatives. The oxime group allows for the formation of stable complexes with metals and can participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
16519-70-3 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.2 g/mol |
IUPAC 名称 |
(NZ)-N-(2,2-dimethylpentylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(2,3)6-8-9/h6,9H,4-5H2,1-3H3/b8-6- |
InChI 键 |
LNLOTMFTGPRANI-VURMDHGXSA-N |
SMILES |
CCCC(C)(C)C=NO |
手性 SMILES |
CCCC(C)(C)/C=N\O |
规范 SMILES |
CCCC(C)(C)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


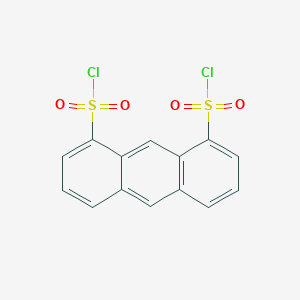
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)

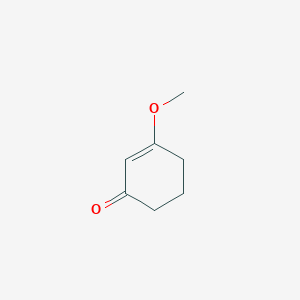

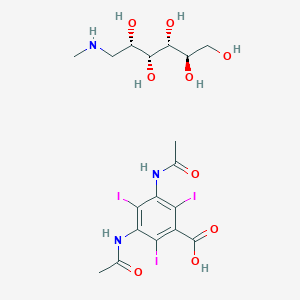


![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)



